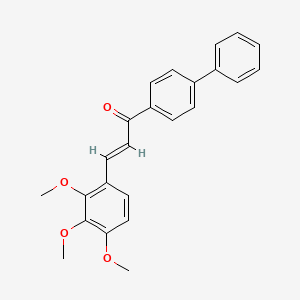
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic organometallic compound that has been widely studied for its potential applications in a variety of scientific fields. This compound has a unique structure that makes it a valuable resource for research and experimentation.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has a variety of scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as polymers, pharmaceuticals, and other organic molecules. It has also been studied for its potential use as a catalyst for organic reactions. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not entirely understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, the compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic properties. In addition, the compound has been shown to inhibit the growth of certain types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential future directions for (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one include further research into its anti-inflammatory and analgesic properties, as well as its potential use as an anti-cancer agent. Additionally, further research into its catalytic properties could lead to the development of new synthetic methods for the production of a variety of organic compounds. Finally, research into its potential applications in the field of drug delivery could lead to the development of new delivery systems for a variety of drugs.
Synthesemethoden
The synthesis of (2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is achieved through a series of steps involving the reaction of 4-phenylphenol and 2,3,4-trimethoxyphenylacetone in an organic solvent. The reaction is catalyzed by a base such as potassium carbonate and proceeds in a two-step process. In the first step, the 4-phenylphenol reacts with the 2,3,4-trimethoxyphenylacetone to form a β-keto ester. The second step involves the addition of a base to the β-keto ester, which results in the formation of the desired product.
Eigenschaften
IUPAC Name |
(E)-1-(4-phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-26-22-16-14-20(23(27-2)24(22)28-3)13-15-21(25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOHFJQKPEONX-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Phenylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

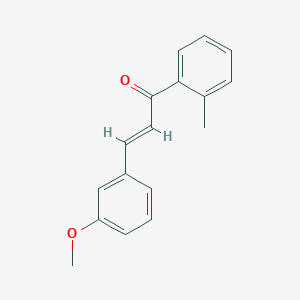
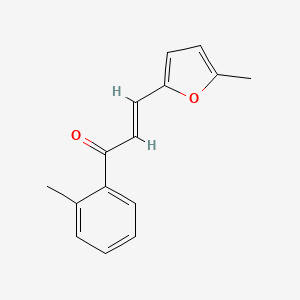
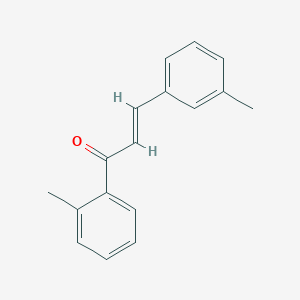
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
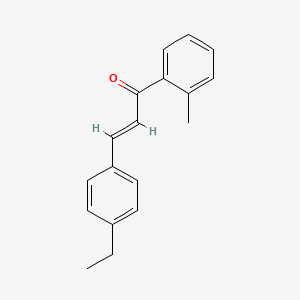
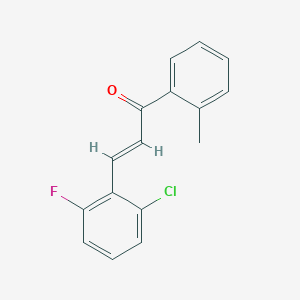

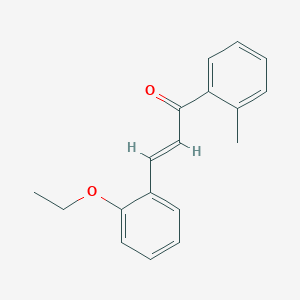
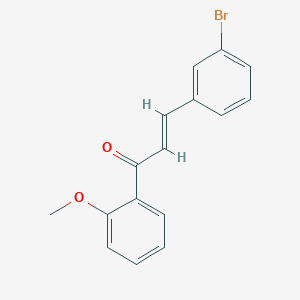
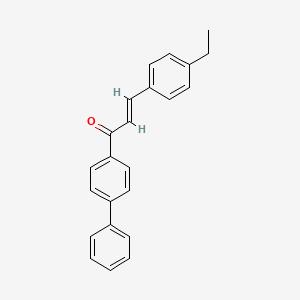



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)